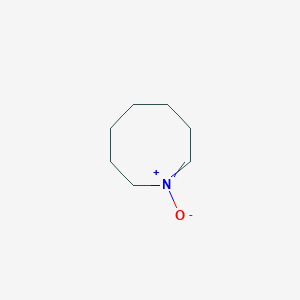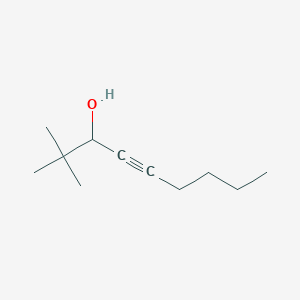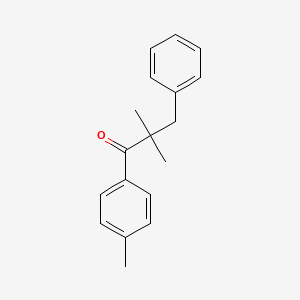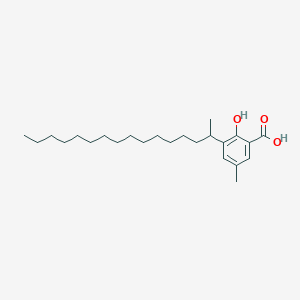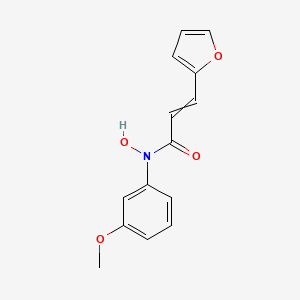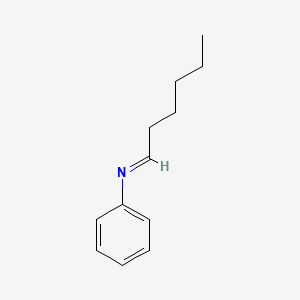![molecular formula C13H17NO4S B14310682 Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester CAS No. 110113-19-4](/img/structure/B14310682.png)
Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester is an organic compound with a complex structure It is characterized by the presence of an acetic acid moiety, a nitroethyl group, and a thioether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester typically involves a multi-step process. One common method includes the reaction of 4-methylphenylacetic acid with a nitroalkane under basic conditions to form the nitroethyl intermediate. This intermediate is then reacted with acetic acid and an appropriate thioether reagent under acidic conditions to yield the final ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitroethyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as thiols and amines can be used under basic conditions.
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Thioether derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thioether linkage may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, 4-methylphenyl ester: Similar structure but lacks the nitroethyl and thioether groups.
Benzeneacetic acid, 4-methylphenyl ester: Contains a benzene ring instead of the acetic acid moiety.
Uniqueness
Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester is unique due to the presence of both nitro and thioether functionalities, which impart distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
110113-19-4 |
|---|---|
Molekularformel |
C13H17NO4S |
Molekulargewicht |
283.35 g/mol |
IUPAC-Name |
ethyl 2-[1-(4-methylphenyl)-2-nitroethyl]sulfanylacetate |
InChI |
InChI=1S/C13H17NO4S/c1-3-18-13(15)9-19-12(8-14(16)17)11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
ZOHNMNWNCVQXDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CSC(C[N+](=O)[O-])C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


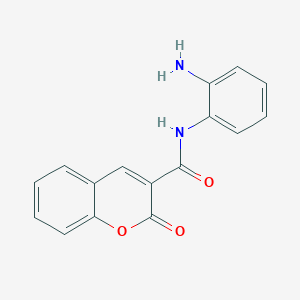
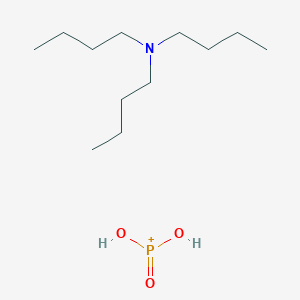
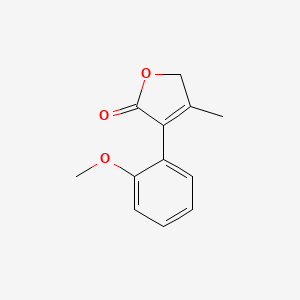
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid](/img/structure/B14310621.png)
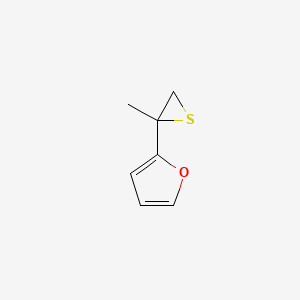
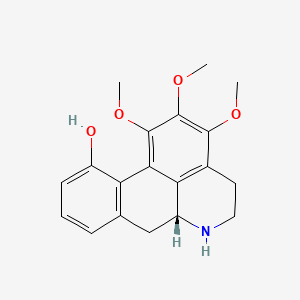
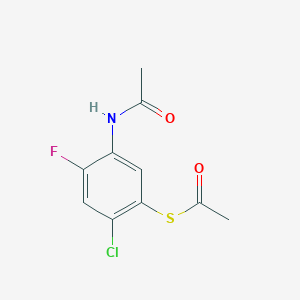
![4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide](/img/structure/B14310656.png)
